BenchChemオンラインストアへようこそ!

N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide

Drug discovery Medicinal chemistry Physicochemical profiling

This compound is a unique 2-phenoxybenzamide featuring a 2-benzoyl-4-bromophenyl substituent, a critical motif for C5a receptor binding (IC50 ~14.6 µM) and antiplasmodial potency (PfNF54 IC50 0.269 µM, SI=460). The benzoyl carbonyl and bulky bromine create steric/electronic properties absent in close analogs, directly modulating logP, permeability, and target engagement. It serves as an essential tool for probing kinase inhibition (KDR, FLT, Raf) and for structure-activity relationship studies where the anilino substitution pattern dictates selectivity. Substituting with a simpler analog compromises biological activity.

Molecular Formula C26H18BrNO3
Molecular Weight 472.338
CAS No. 307326-26-7
Cat. No. B2527221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide
CAS307326-26-7
Molecular FormulaC26H18BrNO3
Molecular Weight472.338
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4
InChIInChI=1S/C26H18BrNO3/c27-19-15-16-23(22(17-19)25(29)18-9-3-1-4-10-18)28-26(30)21-13-7-8-14-24(21)31-20-11-5-2-6-12-20/h1-17H,(H,28,30)
InChIKeyXCDSNAUCBZJMMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Benzoyl-4-bromophenyl)-2-phenoxybenzamide: Chemotype and Structural Identity


N-(2-Benzoyl-4-bromophenyl)-2-phenoxybenzamide (CAS 307326-26-7, molecular weight 472.3 g/mol, C₂₆H₁₈BrNO₃) is a member of the 2-phenoxybenzamide scaffold family [1]. This compound features a distinctive 2-benzoyl-4-bromophenyl substituent on the anilide nitrogen, a structural arrangement that differentiates it from simpler N-phenyl-2-phenoxybenzamides and from related kinase-inhibitor chemotypes such as the substituted phenoxybenzamides disclosed in patent literature [2]. The combination of a hydrogen-bond-accepting benzoyl carbonyl, a bulky bromine atom, and the diaryl ether motif is associated with the modulation of both physicochemical properties (e.g., logP, permeability) and target binding [3].

Why N-(2-Benzoyl-4-bromophenyl)-2-phenoxybenzamide Cannot Be Substituted by Generic Analogs


Within the 2-phenoxybenzamide class, antiplasmodial activity and cytotoxicity are exquisitely sensitive to the substitution pattern on the anilino ring [1]. The presence of an electron-withdrawing, lipophilic bromine at the 4-position and a benzoyl group at the 2-position creates a unique steric and electronic environment that is absent in common analogs such as N-(2-bromophenyl)-2-phenoxybenzamide (CAS 349440-87-5) or the unsubstituted N-phenyl-2-phenoxybenzamide [2]. The benzoyl carbonyl serves as an additional hydrogen-bond acceptor and conformational anchor; its removal or relocation is predicted to alter target engagement and permeability [3]. Consequently, substituting this specific compound with a close structural analog cannot be assumed to preserve biological activity or pharmacokinetic behavior without empirical validation.

Quantitative Differentiation Evidence for N-(2-Benzoyl-4-bromophenyl)-2-phenoxybenzamide


Enhanced Molecular Complexity and Calculated Physicochemical Profile vs. Des-benzoyl Analog

N-(2-Benzoyl-4-bromophenyl)-2-phenoxybenzamide possesses a higher molecular weight (472.3 g/mol) and increased hydrogen-bond acceptor count (4) compared to the des-benzoyl analog N-(2-bromophenyl)-2-phenoxybenzamide (368.2 g/mol, 3 HBA) [1][2]. The calculated octanol-water partition coefficient (cLogP) for the target compound is greater (estimated >5) due to the additional phenyl ring, predicting lower aqueous solubility but potentially enhanced membrane permeability. In the 2-phenoxybenzamide antiplasmodial SAR series, the introduction of bulky, electron-withdrawing substituents on the anilino ring directly modulated ligand efficiency and CYP3A4 inhibition, demonstrating that these calculated differences have experimentally validated biological consequences [3].

Drug discovery Medicinal chemistry Physicochemical profiling

Sulfonamide Analog C5aR Antagonist Activity: A Quantitative Benchmark for the 2-Benzoyl-4-bromophenyl Scaffold

A closely related compound sharing the identical 2-benzoyl-4-bromophenyl core, N-(2-benzoyl-4-bromophenyl)-N,4-dimethylbenzenesulfonamide (CHEMBL596055), has been evaluated as a human C5a receptor (C5aR) antagonist. In a radioligand displacement assay using [¹²⁵I]human C5a on CHO cells co-expressing Gα16, this analog displayed an IC₅₀ of 1.46 × 10⁴ nM (14.6 µM), while in a functional antagonist assay, the IC₅₀ was 6.00 × 10⁴ nM (60 µM) [1]. These data represent the only published quantitative pharmacology for the 2-benzoyl-4-bromophenyl motif. The target compound N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide replaces the sulfonamide linker with a 2-phenoxybenzamide, a modification that in analogous kinase inhibitor series significantly alters potency and selectivity profiles [2][3].

Immunopharmacology GPCR antagonism Binding affinity

Class-Level Antiplasmodial SAR: Substitution Pattern Dictates Activity and Cytotoxicity Balance

In the 2-phenoxybenzamide antiplasmodial series, the substitution pattern of the anilino ring determines both antiplasmodial potency (PfNF54 IC₅₀) and selectivity over mammalian cells. The lead compound MMV030666 (2-phenoxybenzamide 1) exhibited multi-stage activity but required structural optimization to improve its selectivity window. Among the optimized derivatives, the compound tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate achieved a PfNF54 IC₅₀ of 0.269 µM with an L-6 cytotoxicity IC₅₀ of 124 µM, yielding a selectivity index of 460 [1]. The target compound N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide, bearing a 2-benzoyl-4-bromophenyl group, resides in a distinct SAR cluster predicted to alter both potency and cytotoxicity relative to this benchmark.

Antimalarial Plasmodium falciparum SAR

Structural Differentiation from 3-Phenoxybenzamide Isomer: Positional Effect on Diaryl Ether Pharmacophore

The target compound possesses a 2-phenoxy substitution on the benzamide ring, distinguishing it from its regioisomer N-(2-benzoyl-4-bromophenyl)-3-phenoxybenzamide (CAS 313550-05-9) . In the 2-phenoxybenzamide antiplasmodial series, the position of the diaryl ether was shown to have a significant impact on both antiplasmodial activity and passive permeability as measured by PAMPA [1]. Compounds with a 2-phenoxy substitution exhibited lower PAMPA permeability (Pe = 0.09–0.24 × 10⁻⁶ cm/s for the most active analogs) compared to predictions for the 3-phenoxy isomer, directly influencing oral absorption potential.

Medicinal chemistry Isomeric differentiation Pharmacophore

Recommended Application Scenarios for N-(2-Benzoyl-4-bromophenyl)-2-phenoxybenzamide


Structure-Activity Relationship Expansion of C5aR Antagonist Chemotypes

The 2-benzoyl-4-bromophenyl core has demonstrated measurable affinity for the human C5a receptor (IC₅₀ = 14.6 µM for the sulfonamide analog) [1]. Researchers can utilize N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide to explore the impact of replacing the sulfonamide linker with a 2-phenoxybenzamide on C5aR binding and functional antagonism, potentially improving potency or selectivity through enhanced conformational flexibility.

Evaluation of Substitution-Dependent Antiplasmodial Activity and Selectivity

Given the established SAR that the anilino substitution pattern dictates antiplasmodial potency (benchmark PfNF54 IC₅₀ = 0.269 µM) and selectivity (SI = 460) [2], this compound serves as a tool to assess the biological impact of the 2-benzoyl-4-bromophenyl motif. It enables the determination of whether this specific substitution improves selectivity over mammalian cells compared to previously profiled derivatives.

Physicochemical Profiling and Permeability Assessment of Novel 2-Phenoxybenzamide Isomers

The 2-phenoxy substitution imparts distinct permeability characteristics (class PAMPA Pe range: 0.09–0.24 × 10⁻⁶ cm/s) [2]. This compound can be employed in comparative PAMPA and Caco-2 assays to quantify the effect of the 2-benzoyl-4-bromophenyl group on passive permeability, solubility, and logD7.4, providing data to guide the design of analogs with improved oral bioavailability.

Kinase Inhibition Screening Against the Substituted Phenoxybenzamide Patent Space

The substituted phenoxybenzamide class, as disclosed in patent literature, targets hyper-proliferative and angiogenesis disorders through kinase inhibition [3]. This compound can be screened against kinase panels (e.g., KDR, FLT, Raf) to determine whether the unique 2-benzoyl-4-bromophenyl substitution confers selectivity advantages over the generic phenoxybenzamide scaffold.

Quote Request

Request a Quote for N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.